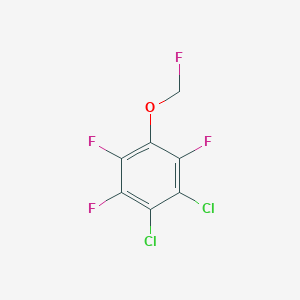

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene

Description

Properties

Molecular Formula |

C7H2Cl2F4O |

|---|---|

Molecular Weight |

248.99 g/mol |

IUPAC Name |

1,2-dichloro-3,4,6-trifluoro-5-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F4O/c8-2-3(9)5(12)7(14-1-10)6(13)4(2)11/h1H2 |

InChI Key |

KZHIBDIBRNNZJW-UHFFFAOYSA-N |

Canonical SMILES |

C(OC1=C(C(=C(C(=C1F)Cl)Cl)F)F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of 2,4-Dichlorofluorobenzene

- Reactants: 2,4-Dichlorofluorobenzene, fuming nitric acid, concentrated sulfuric acid.

- Conditions: Mixed acid (HNO3:H2SO4 = 1:1 w/w) added dropwise at 25–60 °C, maintaining temperature between 50–60 °C.

- Product: 2,4-Dichloro-5-fluoronitrobenzene.

This step introduces a nitro group selectively at the 5-position of the benzene ring, facilitated by the electron-withdrawing effects of chlorine and fluorine substituents.

Step 2: Catalytic Fluorination

- Reactants: 2,4-Dichloro-5-fluoronitrobenzene, potassium fluoride (KF), quaternary ammonium salt catalyst.

- Solvent: Sulfolane.

- Conditions: The mixture is heated to 100 °C for water removal under reduced pressure, then KF (2.2 equivalents) and 1% w/w catalyst are added. Fluorination proceeds at 150–200 °C.

- Product: 2,4,5-Trifluoronitrobenzene.

This nucleophilic aromatic substitution replaces chlorine atoms with fluorine, aided by the phase-transfer catalyst which enhances fluoride ion availability.

Step 3: Reduction of Nitro Group to Amine

- Reactants: 2,4,5-Trifluoronitrobenzene, hydrogen gas.

- Catalyst: Second catalyst (commonly Pd/C or Raney nickel).

- Conditions: Hydrogenation under mild pressure and temperature.

- Product: 2,4,5-Trifluoroaniline.

Hydrogenation reduces the nitro group to an amino group, preparing the molecule for diazotization.

Step 4: Diazotization and Deamination to Form 1,2,4-Trifluorobenzene Intermediate

- Reactants: 2,4,5-Trifluoroaniline, sulfuric acid, nitroso-sulfuric acid, sodium hypophosphite, copper salt catalyst.

- Conditions: The amine is first protonated with sulfuric acid, then diazotized with nitroso-sulfuric acid. Deamination occurs via reduction with sodium hypophosphite under copper catalysis.

- Product: 1,2,4-Trifluorobenzene.

This step removes the amino group, forming the trifluorobenzene core necessary for further functionalization.

Step 5: Introduction of Fluoromethoxy Group

- This step involves nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the trifluorobenzene ring with a fluoromethoxy nucleophile.

- Specific reagents and conditions are less commonly detailed publicly but typically involve fluoromethoxide sources under controlled conditions to ensure selective substitution at the 4-position.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reactants & Catalysts | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 2,4-Dichlorofluorobenzene, HNO3, H2SO4 | 25–60 °C, dropwise addition | 2,4-Dichloro-5-fluoronitrobenzene | Mixed acid nitration |

| 2 | Catalytic Fluorination | 2,4-Dichloro-5-fluoronitrobenzene, KF, quaternary ammonium salt | 150–200 °C, sulfolane solvent | 2,4,5-Trifluoronitrobenzene | Phase transfer catalysis |

| 3 | Hydrogenation (Reduction) | 2,4,5-Trifluoronitrobenzene, H2, Pd/C or Raney Ni | Mild pressure & temp | 2,4,5-Trifluoroaniline | Nitro to amine conversion |

| 4 | Diazotization & Deamination | 2,4,5-Trifluoroaniline, H2SO4, nitroso-sulfuric acid, NaH2PO2, Cu catalyst | Room temp to mild heating | 1,2,4-Trifluorobenzene | Amino group removal |

| 5 | Nucleophilic Substitution | 1,2,4-Trifluorobenzene derivative, fluoromethoxide source | Controlled conditions (varied) | This compound | Fluoromethoxy group installation |

Research Outcomes and Analysis

- The synthetic routes reported emphasize mild reaction conditions, high selectivity, and industrial feasibility.

- Catalysts such as quaternary ammonium salts and copper salts significantly improve yields and reduce byproduct formation.

- The fluorination steps using potassium fluoride and phase-transfer catalysts enable efficient substitution of chlorine atoms with fluorine, critical for the trifluorinated aromatic core.

- Hydrogenation and diazotization steps are well-established processes adapted here for fluorinated substrates.

- The final fluoromethoxy substitution is a specialized reaction requiring precise control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The exact pathways and molecular targets can vary based on the application and the specific reactions being studied .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-1,3,5-trifluorobenzene: Similar in structure but lacks the methoxy group.

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene: Similar but with different positions of the halogen and methoxy groups

Uniqueness

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its halogen and methoxy groups, which can lead to distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol. Its structure features multiple halogen atoms and a methoxy group, which contribute to its unique chemical properties and biological activities. This compound is primarily synthesized through halogenation and methoxylation reactions and has applications in various fields including chemistry and biology .

| Property | Value |

|---|---|

| Molecular Formula | C7H2Cl2F4O |

| Molecular Weight | 248.99 g/mol |

| IUPAC Name | 1,2-dichloro-3,4,6-trifluoro-5-(fluoromethoxy)benzene |

| CAS Number | 1805479-09-7 |

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its halogen and methoxy groups. These interactions can lead to various biochemical transformations that influence cellular processes. The presence of fluorine atoms is particularly significant as they can enhance the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of fluoroaryl compounds similar to this compound. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds with structural similarities have shown effective MIC values against Staphylococcus aureus. A notable compound demonstrated an MIC of 16 µM, indicating strong antibacterial activity .

- Cell Viability : The viability of bacterial cells treated with related fluoroaryl compounds was significantly reduced at various concentrations, suggesting that these compounds could serve as effective antibacterial agents .

Case Studies

- Antibacterial Efficacy : In a study examining fluoroarylbichalcophenes, compounds structurally related to this compound were tested against S. aureus. The results showed a clear dose-dependent relationship where higher concentrations led to lower cell viability and significant morphological changes in bacterial cells observed through SEM imaging .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluoroaryl compounds indicated that the introduction of fluorine atoms enhances antibacterial activity. The specific arrangement of halogens in this compound may similarly influence its biological effects .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction condition optimizations are recommended for synthesizing 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene?

- Methodological Answer :

- Stepwise halogenation and fluorination : Begin with a benzene derivative, introducing chlorine and fluorine substituents sequentially under controlled temperatures (e.g., 80°C for intermediate steps) to avoid overhalogenation. Use catalysts like iron naphthenate for regioselective fluorination .

- Optimization parameters :

| Parameter | Range | Impact |

|---|---|---|

| Temperature | 70–90°C | Higher temps accelerate fluorination but risk side reactions. |

| Catalyst loading | 0.1–0.5 wt% | Excess catalyst may reduce selectivity. |

| Solvent | Chloroform/methanol | Polar aprotic solvents enhance solubility of intermediates. |

- Validation : Monitor reaction progress via IR spectroscopy (e.g., disappearance of carbonyl peaks) and GC-MS for purity >95% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Refrigerate (<4°C) in airtight, light-resistant containers to prevent degradation or hydrolysis of fluoromethoxy groups .

- Personal protective equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and fume hoods during synthesis due to volatile chlorinated intermediates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic gas release .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- 19F NMR : Resolves fluorine substitution patterns (e.g., distinguishing between meta and para fluorines). Use deuterated chloroform for solvent compatibility.

- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Cl at 550–750 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with m/z ±0.001 accuracy).

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved for fluorinated benzene derivatives?

- Methodological Answer :

- Triangulation of approaches : Combine computational modeling (e.g., receptor-response bioelectronic nose systems) with wet-lab assays (e.g., heterologous receptor expression) to validate chemical feature clusters .

- Case example : Haddad et al. (2008a) used single-receptor tuning for specificity, while Saito et al. (2009) employed multi-receptor agonistic profiling. Cross-referencing both methods reduces bias in SAR interpretations .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying thermal or catalytic conditions?

- Methodological Answer :

- Factorial design : Test temperature (RT to 160°C), catalyst type (iron vs. palladium), and solvent polarity in a 3×3 matrix to identify interaction effects.

- Post-curing analysis : For material applications (e.g., adhesives), assess tensile strength after 48-hour post-cure at 344 K, as described in NASA’s adhesive testing protocols .

Q. How can computational models improve predictions of this compound’s environmental persistence or toxicity?

- Methodological Answer :

- Hybrid QSAR/MD modeling :

Use quantitative structure-activity relationship (QSAR) to predict biodegradation half-lives.

Validate with molecular dynamics (MD) simulations of hydrolysis pathways in aqueous environments.

- Data integration : Compare outputs with experimental toxicity assays (e.g., Daphnia magna LC50) to refine model accuracy .

Notes on Data Contradictions and Methodological Rigor

- Root causes of discrepancies : Varied methodologies (e.g., single-receptor vs. multi-receptor assays) or sampling biases (e.g., limited temperature ranges) often underlie conflicting data. Address these via meta-analytical frameworks .

- Quality control : Implement internal standards (e.g., deuterated analogs) during GC-MS runs to minimize instrumental drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.